Lipophilicity Modulation vs. 1-Methoxy Analog
The target compound (XLogP3 = 2.4) exhibits approximately one log unit higher lipophilicity than the 1-methoxy analog (1-methoxyisoquinolin-5-amine, predicted XLogP ≈ 1.4 from computed data), attributable to the replacement of the 1-methoxy oxygen with a more lipophilic chlorine atom . This difference is relevant for blood-brain barrier penetration potential and membrane permeability in cellular assays, while the 1-chloro substituent simultaneously preserves a synthetic cross-coupling handle that the 1-methoxy analog lacks for C–C bond formation.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 1-Methoxyisoquinolin-5-amine (CAS 72678-02-5): XLogP ≈ 1.4 (predicted from chem960.com physicochemical data) |
| Quantified Difference | ΔXLogP3 ≈ +1.0 (target more lipophilic) |
| Conditions | Computed values from PubChem XLogP3 algorithm and chem960.com predicted properties; not experimentally measured logP |
Why This Matters
For CNS-targeted programs where LogP in the 2–3 range is often desirable for passive BBB penetration, the target compound's lipophilicity profile may offer an advantage over the less lipophilic 1-methoxy analog without the synthetic limitations of a fully unsubstituted 1-position.
